molecular formula C16H11BrN2 B070073 5-(4-Bromophenyl)-2,2'-bipyridine CAS No. 173960-45-7

5-(4-Bromophenyl)-2,2'-bipyridine

Cat. No. B070073
CAS RN: 173960-45-7
M. Wt: 311.18 g/mol
InChI Key: HMXPGCZMCNFBFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-(4-Bromophenyl)-2,2’-bipyridine” involves various chemical reactions. For instance, the synthesis of some hydrazine-coupled pyrazoles involved elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine starting with p-bromophenylacetic acid .


Molecular Structure Analysis

The molecular structure of compounds similar to “5-(4-Bromophenyl)-2,2’-bipyridine” has been analyzed using various techniques. For example, a study on 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) revealed that the compound exhibits two strong intramolecular O-H…O hydrogen bonding interactions .


Chemical Reactions Analysis

Chemical reactions involving “5-(4-Bromophenyl)-2,2’-bipyridine” or similar compounds have been studied. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .

Scientific Research Applications

  • Ruthenium(II) Polypyridine Complexes : This compound has been used to synthesize heteroleptic ruthenium(II) polypyridine complexes, involving a series of substituted 2,2′-bipyridine ligands. These complexes have been characterized for their spectroscopic properties and crystal structures, which are significant in understanding their application in coordination chemistry and potential electronic applications (Wang et al., 2016).

  • Copper(II) and Oxido-Vanadium(IV) Complexes : Studies have also involved the reaction of this compound with copper(II) and oxido-vanadium(IV) for the formation of complexes. These compounds have been analyzed for their structural, thermal, and potential biological activities (Takjoo et al., 2013).

  • Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of brominated 2,2'-bipyridines and bipyrimidines, useful for preparing metal-complexing molecular rods, have been developed. These compounds play a critical role in the creation of complex molecular structures and functional materials (Schwab et al., 2002).

  • Antioxidant and Enzyme Inhibition Properties : The compound has been explored for its antioxidant and lipoxygenase inhibition properties, particularly in the context of pharmaceutical sciences. This is relevant for developing new active product ingredients to prevent various diseases (Fazal-ur-Rehman et al., 2019).

  • Flexible Polydendate Ligands : The synthesis of flexible multitopic ligands using substituted 2,2′-bipyridine subunits has been investigated. These ligands are significant in the development of complex coordination compounds (Charbonnière et al., 2002).

  • Fluorophores and Photophysical Studies : New fluorescent 5-aryl-2,2’-bipyridines with extended conjugation systems have been synthesized, showing potential applications in the development of new photophysical materials (Shabunina et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 5-(4-Bromophenyl)dipyrromethane, suggests avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Future directions for “5-(4-Bromophenyl)-2,2’-bipyridine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, a patent describes a method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine, which could be a potential future direction .

properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPGCZMCNFBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479657
Record name 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2,2'-bipyridine

CAS RN

173960-45-7
Record name 5-(4-Bromophenyl)-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173960-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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